3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
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Overview
Description
3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol is an organic compound with a complex structure that includes an ethoxyphenyl group, a morpholinyl group, and a phenylhexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent to form the ethoxyphenyl intermediate.
Addition of the Morpholinyl Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl group.
Formation of the Phenylhexanol Backbone: The final step involves the addition of the phenylhexanol backbone through a series of reactions, including reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
- 3-(4-Chlorophenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
- 3-(4-Fluorophenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
Uniqueness
3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C24H33NO3 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-1-morpholin-4-yl-2-phenylhexan-3-ol |
InChI |
InChI=1S/C24H33NO3/c1-3-14-24(26,21-10-12-22(13-11-21)28-4-2)23(20-8-6-5-7-9-20)19-25-15-17-27-18-16-25/h5-13,23,26H,3-4,14-19H2,1-2H3 |
InChI Key |
QLTPDCKWJYRDBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCC)(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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